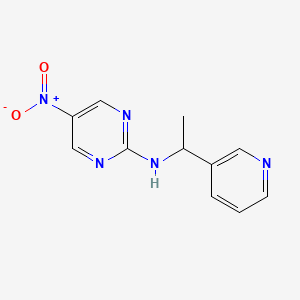![molecular formula C9H10ClNO3S B7586828 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)
4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester, also known as Ceftezole, is a broad-spectrum antibiotic that belongs to the cephalosporin group. It is used to treat bacterial infections such as skin and urinary tract infections. Ceftezole is a second-generation cephalosporin antibiotic that is effective against gram-positive and gram-negative bacteria.
Wirkmechanismus
4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester works by inhibiting bacterial cell wall synthesis. It binds to and inhibits the activity of penicillin-binding proteins (PBPs) that are involved in the cross-linking of peptidoglycan chains in bacterial cell walls. This leads to the disruption of the bacterial cell wall and eventual cell death.
Biochemical and Physiological Effects:
4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester has been shown to have low toxicity and good tolerability in humans. It is rapidly absorbed after intravenous administration and has a half-life of approximately 1 hour. 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester is primarily excreted unchanged in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester is a useful tool for studying bacterial cell wall synthesis and for testing the susceptibility of bacteria to antibiotics. However, it is important to note that 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester is not effective against all bacteria and may not be the best choice for all types of bacterial infections.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester. One area of interest is the development of new analogs of 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester with improved antibacterial activity and reduced toxicity. Another area of research is the use of 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester in combination with other antibiotics to improve its effectiveness against certain types of bacteria. Additionally, there is ongoing research on the mechanism of action of 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester and its potential use in the treatment of other types of infections.
Synthesemethoden
4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester is synthesized by the reaction of 7-aminocephalosporanic acid with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of triethylamine. This reaction results in the formation of 4-[(2-chloroacetyl)amino]methyl-7-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. This compound is then methylated using diazomethane to form the final product, 4-[(2-chloroacetyl)amino]methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid methyl ester.
Wissenschaftliche Forschungsanwendungen
4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pneumoniae. 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester has also been studied for its potential use in the treatment of urinary tract infections, skin and soft tissue infections, and respiratory tract infections.
Eigenschaften
IUPAC Name |
methyl 4-[[(2-chloroacetyl)amino]methyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-14-9(13)7-2-6(5-15-7)4-11-8(12)3-10/h2,5H,3-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCJUMIKWIRPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)

![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)

![(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7586815.png)
![(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586822.png)


![N-[(3-methoxyphenyl)methyl]-1-(4-methylsulfonylphenyl)methanamine](/img/structure/B7586860.png)


